4-(4-nitrophenyl)-4H-1,2,4-triazole

描述

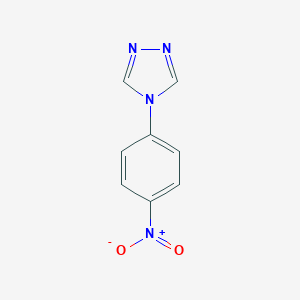

4-(4-Nitrophenyl)-4H-1,2,4-triazole is a heterocyclic aromatic compound characterized by the presence of a triazole ring substituted with a nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Core Reactivity of the Triazole Ring

The 1,2,4-triazole ring exhibits dual reactivity:

-

Electrophilic substitution occurs at nitrogen atoms due to high electron density.

-

Nucleophilic substitution targets π-deficient carbon atoms (C-3 and C-5), activated by adjacent electronegative nitrogens .

The nitro group at the 4-phenyl position further polarizes the ring, enhancing susceptibility to nucleophilic attacks at C-3 and C-5 .

Nucleophilic Substitution

The triazole’s C-3 and C-5 positions react with nucleophiles under mild conditions.

Example :

Electrochemical synthesis using aryl hydrazines, paraformaldehyde, and NH₄OAc yields 1,5-disubstituted triazoles under metal-free conditions .

Electrophilic Substitution

Reactions occur at nitrogen centers (N-1 and N-2):

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at N-1 | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated triazoles |

Cyclization and Fusion Reactions

The triazole core participates in annulation to form fused heterocycles:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Selenium dioxide | DMF, 110°C | 1,2,4-Triazolo[4,3-a]pyrimidines | |

| Thiosemicarbazide | NaOH, ethanol, reflux | 1,3,4-Thiadiazole-triazole hybrids |

Example :

Reaction with SeO₂ induces intramolecular oxidative cyclization, yielding fused triazolo-pyrimidines with antimicrobial activity .

Nitro Group Reduction

The nitro group at the 4-phenyl position is reducible to amine:

| Reducing Agent | Conditions | Products | References |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 4-(4-Aminophenyl)-4H-1,2,4-triazole | |

| NaBH₄/CuCl₂ | MeOH, 0°C | Aminophenyl derivatives |

Thiol Oxidation/Disulfide Formation

The 3-thiol derivative undergoes oxidation:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| H₂O₂, Fe³⁺ | Acetic acid, 60°C | Disulfide-linked dimers | |

| I₂, K₂CO₃ | DMF, 25°C | Sulfenamide derivatives |

Biological Activity Correlation

Modifications significantly impact pharmacological properties:

Mechanistic Insights

-

Antibacterial action : Thiol derivatives disrupt bacterial cell membranes via thiol-disulfide exchange .

-

Electron-deficient reactivity : The nitro group stabilizes transition states in nucleophilic substitutions, accelerating reactions at C-3/C-5 .

This compound’s versatility in synthesis and bioactivity underscores its importance in medicinal chemistry and materials science.

科学研究应用

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives, including 4-(4-nitrophenyl)-4H-1,2,4-triazole, have been extensively studied for their antibacterial properties. Research indicates that compounds with nitro substitutions exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives containing a 4-nitro substituent demonstrated pronounced activity against Pseudomonas aeruginosa, outperforming standard antibiotics like chloramphenicol .

Antifungal Properties

The triazole framework is well-known for its antifungal activity. Compounds derived from 1,2,4-triazoles are utilized in treating fungal infections due to their ability to inhibit fungal cell wall synthesis. The presence of the nitrophenyl group in this compound enhances its efficacy against various fungal strains .

Anticancer Potential

Emerging studies suggest that triazole derivatives can act as anticancer agents. The compound's ability to interact with specific biological targets involved in cancer progression is under investigation. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can lead to improved selectivity and potency against cancer cell lines .

Agricultural Applications

Fungicides and Herbicides

The application of 1,2,4-triazoles in agriculture primarily revolves around their use as fungicides and herbicides. The unique chemical structure allows these compounds to interfere with the metabolic pathways of various pests and pathogens. Specifically, this compound has shown potential as a protective agent against plant diseases caused by fungi .

Plant Growth Regulators

Research has indicated that triazole derivatives can function as plant growth regulators. They influence plant growth by modulating hormonal pathways and enhancing resistance to environmental stresses. This application is particularly beneficial in crop production systems .

Material Science Applications

Polymeric Materials

The incorporation of 1,2,4-triazoles into polymeric structures has been explored for developing materials with unique properties. These compounds can enhance thermal stability and mechanical strength in polymers. The synthesis of copolymers containing triazole units has been reported to yield materials suitable for various industrial applications .

Luminescent Properties

Recent studies have focused on the luminescent properties of triazole derivatives. The combination of 1,2,4-triazoles with other heterocycles has resulted in materials that exhibit interesting photophysical behaviors. These materials hold potential for applications in optoelectronics and sensing technologies .

Case Studies

作用机制

The mechanism of action of 4-(4-nitrophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzyme active sites, inhibiting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

相似化合物的比较

4-(4-Aminophenyl)-4H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.

4-Phenyl-4H-1,2,4-triazole: Lacks the nitro group, resulting in different reactivity and applications.

4-(4-Methylphenyl)-4H-1,2,4-triazole:

Uniqueness: 4-(4-Nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

生物活性

4-(4-Nitrophenyl)-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a nitrophenyl substituent that enhances its biological activity compared to other triazole derivatives.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics such as ceftriaxone. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 20 |

| Bacillus subtilis | 10 | 18 |

This table illustrates the compound's effectiveness in inhibiting bacterial growth.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through in vitro studies assessing its effects on cytokine release. Results indicated that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The following data summarizes these findings:

| Cytokine | Control Release (pg/mL) | Release with Compound (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

These results suggest that the compound may possess therapeutic potential in treating inflammatory conditions.

3. Anticancer Activity

Studies have also explored the anticancer properties of triazole derivatives. In particular, this compound has shown cytotoxic effects against various cancer cell lines. A notable case study involved testing the compound against breast cancer cells (MCF-7), where it exhibited significant growth inhibition:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, the compound effectively reduced cell viability, indicating its potential as an anticancer agent.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Action : The triazole ring may inhibit key enzymes in bacterial cell wall synthesis.

- Anti-inflammatory Action : The compound may modulate signaling pathways involved in cytokine production.

- Anticancer Action : It may induce apoptosis in cancer cells through mitochondrial pathways.

属性

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERNWUNKACPDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16759-47-0 | |

| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the luminescent properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole?

A1: The research indicates that the single crystal form of this compound exhibits luminescence. Specifically, it has an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 550 nm. [] This suggests its potential use as an intermediate in the development of luminescent materials.

Q2: How is this compound synthesized?

A2: The provided abstract describes a synthesis method involving the reaction of 4-nitroaniline and diformylhydrazine at 150°C for 24 hours. [] Following the reaction, the mixture is cooled, and the precipitate is dissolved in hot methanol. Slow volatilization of the filtrate yields the desired white solid product, this compound, with a reported yield of 85%. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。